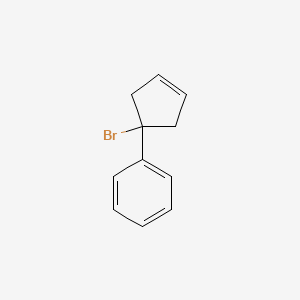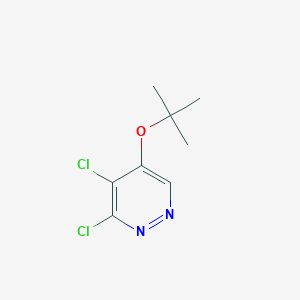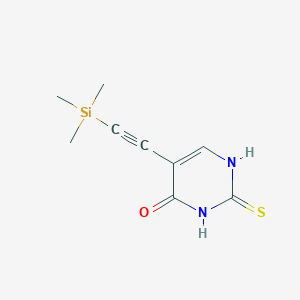![molecular formula C13H16FNO B11882174 7-Fluorospiro[chroman-2,4'-piperidine] CAS No. 909072-52-2](/img/structure/B11882174.png)
7-Fluorospiro[chroman-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorospiro[chroman-2,4’-piperidine] is a chemical compound that features a spiro linkage between a chroman and a piperidine ring, with a fluorine atom attached to the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorospiro[chroman-2,4’-piperidine] typically involves the condensation and cyclization of appropriate precursors. One common method includes the reaction of a fluorinated chromanone with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Fluorospiro[chroman-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atom and other substituents on the chroman ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
7-Fluorospiro[chroman-2,4’-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Fluorospiro[chroman-2,4’-piperidine] involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, potentially leading to more effective inhibition or activation of the target. The spiro linkage provides structural rigidity, which can influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxyspiro[chroman-2,4’-piperidine]
- 1-(3-Fluorobenzyl)-4-piperidinamine
- Spiro[azetidine-3,2’-chroman]-4’-one
Uniqueness
7-Fluorospiro[chroman-2,4’-piperidine] is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
909072-52-2 |
|---|---|
Molecular Formula |
C13H16FNO |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
7-fluorospiro[3,4-dihydrochromene-2,4'-piperidine] |
InChI |
InChI=1S/C13H16FNO/c14-11-2-1-10-3-4-13(16-12(10)9-11)5-7-15-8-6-13/h1-2,9,15H,3-8H2 |
InChI Key |
ZFDLTTNXANIPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)












